3-Bromo-2,5-dichlorophenylboronic acid pinacol ester
Description
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester is a boronic acid derivative featuring a phenyl ring substituted with bromine (Br) at position 3 and chlorine (Cl) at positions 2 and 4. The pinacol ester group (a cyclic diol-derived protecting group) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions. This compound is widely used in Suzuki-Miyaura coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-(3-bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXHIVYLTUYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dichlorophenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-2,5-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 3-Bromo-2,5-dichlorophenylboronic acid pinacol ester.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reaction.
Major Products Formed:
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
Suzuki-Miyaura Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups
- 3-Bromo-2,5-dichlorophenylboronic acid pinacol ester : The Br and Cl substituents are electron-withdrawing, which polarizes the boronic ester and accelerates transmetalation in cross-coupling reactions. However, steric hindrance from multiple substituents may slightly reduce reaction rates compared to less-substituted analogs .
- 4-Nitrophenylboronic acid pinacol ester (): The nitro group (-NO₂) is a stronger electron-withdrawing group than Br or Cl, leading to faster oxidative addition in palladium-catalyzed reactions. UV-vis studies show rapid reaction kinetics with H₂O₂, forming 4-nitrophenol (λmax = 405 nm) .
- 3-Hydroxyphenylboronic acid pinacol ester () : The hydroxyl group (-OH) is electron-donating, reducing reactivity in cross-couplings. However, the pinacol ester protects the hydroxyl group, improving stability .
Heterocyclic and Functionalized Analogs
- (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester () : This pyridine-based analog has methoxy groups (-OCH₃) at positions 2 and 6, which are electron-donating. The nitrogen in the pyridine ring enhances solubility in polar solvents but reduces electrophilicity compared to phenylboronic esters. Molecular weight: 344.01 g/mol; density: ~1.3 g/cm³ .
- Quinoline-3-boronic acid pinacol ester (): The fused heterocyclic structure increases π-conjugation, making it useful in optoelectronic materials. However, steric bulk around the boron may hinder coupling efficiency .
Halogenated and Polyhalogenated Derivatives
- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester () : Substituted with Cl, ethoxy (-OCH₂CH₃), and F, this compound combines steric and electronic effects. The ethoxy group may reduce solubility in aqueous systems compared to the target compound. Purity: >97%; molecular weight: 300.56 g/mol .
- 5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester () : The methylenedioxy group (-OCH₂O-) creates a rigid, electron-rich aromatic system. CAS: 1150271-54-7; molecular weight: 326.98 g/mol. Its reactivity in Suzuki couplings is moderate due to balanced electronic effects .
Table 1: Key Properties of Selected Boronic Acid Pinacol Esters
*Calculated based on molecular formula C₁₂H₁₃BBrCl₂O₂.
Solubility and Stability
- The target compound’s halogen substituents enhance lipophilicity, making it soluble in organic solvents like toluene and THF. In contrast, hydroxylated analogs () exhibit better aqueous solubility when deprotected .
- Stability: Halogenated derivatives are generally stable under inert conditions, whereas nitro-substituted esters () may degrade under prolonged UV exposure .
Biological Activity
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester (CAS No. 2121515-15-7) is an organoboron compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bromine and chlorine substituents that may influence its reactivity and biological interactions.
- Molecular Formula : C12H14BBrCl2O2
- Molecular Weight : 319.96 g/mol
- Appearance : Typically a solid at room temperature
- Purity : Generally available at 97% purity
The biological activity of boronic acids, including this compound, often involves their ability to interact with biomolecules such as proteins and enzymes. The boronic acid moiety can form reversible covalent bonds with diols in glycoproteins, which may lead to modulation of enzymatic activity or inhibition of biological pathways.
Anticancer Activity
Research indicates that boronic acid derivatives can exhibit anticancer properties. For instance, studies have shown that certain phenylboronic acids can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Properties
Some derivatives have been studied for their anti-inflammatory effects. The presence of halogen substituents like bromine and chlorine may enhance the compound's interaction with inflammatory mediators, potentially leading to reduced inflammation in various models.
Case Studies
- Antitumor Activity : A study examined the effects of various boronic acid derivatives on tumor cell lines. It was found that compounds similar to 3-bromo-2,5-dichlorophenylboronic acid exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting a potential therapeutic role in oncology .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of boronic acids in a murine model of arthritis. The results indicated that treatment with boronic acid esters led to a reduction in joint swelling and inflammatory markers, highlighting the potential for these compounds in treating inflammatory diseases .
Comparative Analysis
The following table summarizes key findings from studies involving this compound and related compounds:
Q & A
Q. What are the optimal synthetic methodologies for preparing 3-bromo-2,5-dichlorophenylboronic acid pinacol ester?
The pinacol ester is typically synthesized via a two-step process: (1) generation of the boronic acid intermediate through halogen-lithium exchange or Miyaura borylation of a halogenated aryl precursor, followed by (2) protection with pinacol under anhydrous conditions. Visible-light-mediated decarboxylative borylation (using N-hydroxyphthalimide esters and bis(catecholato)diboron) offers a metal-free alternative, enabling functional group tolerance and mild reaction conditions (room temperature, no catalyst) . Yield optimization requires careful control of stoichiometry, solvent (amide solvents like DMA preferred), and exclusion of moisture.
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The pinacol ester acts as a stable boronic acid surrogate, participating in palladium-catalyzed couplings with aryl/vinyl halides. Key considerations:
- Pre-activation : The ester may require hydrolysis to the boronic acid in situ, though some protocols use direct coupling with pinacol esters under basic conditions (e.g., K₂CO₃ in dioxane/water).
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common for electron-deficient aryl partners.
- Substituent effects : The electron-withdrawing bromine and chlorine groups enhance electrophilicity at the boron-bound carbon, improving coupling efficiency with sterically hindered partners .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for pinacol esters) and ¹H/¹³C NMR to confirm substitution patterns.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₃BBrCl₂O₂, MW 358.31 g/mol).
- X-ray crystallography : Resolves stereoelectronic effects of halogen placement on boronate geometry (limited by crystallinity challenges) .
Advanced Research Questions
Q. How do the bromine and chlorine substituents influence chemoselectivity in multi-component reactions?
The electron-withdrawing halides (Br, Cl) polarize the aromatic ring, directing electrophilic attacks to meta/para positions and stabilizing transition states in cross-couplings. Competitive pathways (e.g., protodeboronation vs. coupling) depend on solvent polarity and base strength. For example, in aqueous conditions, the steric bulk of pinacol mitigates premature hydrolysis, while Br/Cl groups reduce oxidative deborylation .
Q. What competing reaction pathways arise during catalytic applications, and how are they resolved?
Key competing pathways include:
- Homocoupling : Minimized by degassing solvents to prevent Pd(0) oxidation.
- Protodeboronation : Accelerated by protic solvents; mitigated using anhydrous conditions or bulky ligands (e.g., SPhos).
- Halogen retention : Bromine’s lower migratory aptitude (vs. Cl) reduces undesired β-hydride elimination in alkyl couplings. Kinetic studies (UV-vis, ¹¹B NMR) help identify dominant pathways under varying pH and temperature .
Q. Can this compound undergo chemoselective transformations in the presence of other boronic esters?
Yes. Controlled speciation via sequential deprotection (e.g., selective hydrolysis of pinacol esters over MIDA boramides) enables iterative couplings. For example, Pd-catalyzed cross-coupling of the pinacol ester can precede in situ generation of a second boronic acid for tandem reactions. Steric shielding from pinacol and electronic effects from halides enhance selectivity .
Q. What strategies improve its stability in biological or aqueous environments?
- pH control : Stable in neutral-to-alkaline conditions but hydrolyzes rapidly below pH 5. Buffered systems (e.g., PBS pH 7.4) maintain integrity during biological assays.
- Co-solvents : Use DMSO or EtOH to reduce water activity.
- Derivatization : Convert to trifluoroborate salts for enhanced hydrolytic resistance while retaining coupling reactivity .
Methodological Challenges
- Stereochemical outcomes : Halogen positioning (Br at C3, Cl at C2/C5) may induce axial chirality in coupled products, requiring chiral ligands (e.g., Binap) for enantiocontrol .
- Scale-up limitations : Photoreactions () face light-penetration issues; flow reactors improve reproducibility for decarboxylative borylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
